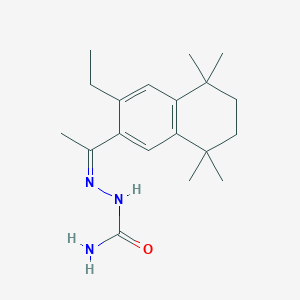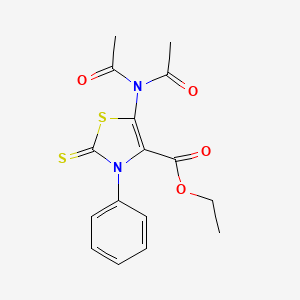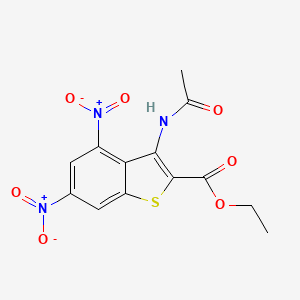
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime (DMDDO) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMDDO belongs to the family of indole-derived compounds that possess a unique chemical structure with a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime is not fully understood. However, it has been suggested that 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime exerts its biological effects by modulating the activity of various signaling pathways. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been found to modulate the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been found to induce apoptosis in cancer cells and inhibit tumor growth. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been shown to improve cognitive function and protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been found to have low toxicity, making it suitable for in vitro and in vivo experiments. However, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has a relatively short half-life, which can limit its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime. One potential direction is to investigate the potential of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime as a therapeutic agent for various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. Another potential direction is to investigate the potential of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime and to identify potential drug targets for the development of novel therapeutic agents.
Synthesemethoden
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime can be synthesized by a multistep reaction process starting from commercially available starting materials. The synthesis involves the reaction of 5,6,7,8-tetrahydro-4H-indol-4-one with 2,4-dimethylphenyl hydrazine in the presence of a reducing agent such as sodium borohydride. The product is then further reacted with benzaldehyde in the presence of a catalyst to yield 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime.
Wissenschaftliche Forschungsanwendungen
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has shown promising results in various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one oxime has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Eigenschaften
IUPAC Name |
(NE)-N-(6,6-dimethyl-1,2-diphenyl-5,7-dihydroindol-4-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-22(2)14-19(23-25)18-13-20(16-9-5-3-6-10-16)24(21(18)15-22)17-11-7-4-8-12-17/h3-13,25H,14-15H2,1-2H3/b23-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTBXGDLSRIVBK-FCDQGJHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NO)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/O)/C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-N-hydroxy-6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-imine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)


![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
